molecular formula C18H19N3O B1677300 Ondansetron CAS No. 99614-02-5

Ondansetron

Número de catálogo: B1677300
Número CAS: 99614-02-5
Peso molecular: 293.4 g/mol
Clave InChI: FELGMEQIXOGIFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Ondansetron is a serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors , which are found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .

Mode of Action

This compound works by blocking the action of serotonin , a natural substance that may cause nausea and vomiting . It is thought that this compound’s antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors .

Biochemical Pathways

This compound binds to the 5-HT3 receptor due to its structural similarity to serotonin, which is facilitated by its carbon and nitrogen rings . This binding to the 5-HT3 receptor blocks the action of serotonin, preventing the onset of nausea and vomiting .

Pharmacokinetics

It has a bioavailability of around 60% and is rapidly absorbed into the plasma following administration . The time to peak (Tmax) is around 3 hours and the plasma half-life is between 3-6 hours . The clearance of this compound decreases with age in both pediatric and adult subjects . Plasma clearance of this compound is significantly reduced in patients with hepatic impairment, leading to an increased AUC and half-life in these patients compared to healthy controls .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting associated with cancer chemotherapy, radiation therapy, and surgery . It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin . It has also been found to be effective in reducing chemotherapy-induced nausea and vomiting (CINV), enhancing the clinical efficacy and patient care in the field of oncology .

Action Environment

The efficacy of this compound can be influenced by various factors. For instance, it has been found that the clearance of this compound decreases with age, with elderly subjects having an increased Cmax and AUC of this compound compared to younger subjects . This is possibly due to an age-related reduction in hepatic function . Additionally, the clearance of this compound is significantly reduced in patients with hepatic impairment . These factors can influence the action, efficacy, and stability of this compound in the body.

Análisis Bioquímico

Biochemical Properties

Ondansetron interacts with the serotonin 5-HT3 receptors . It is a carbazole compound with carbon and nitrogen rings that give it a structural similarity to serotonin, allowing it to bind to the 5-HT3 receptor and exert its clinical effect .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to prevent nausea and vomiting in cancer chemotherapy and postoperatively . It does not have any effect on dopamine receptors or muscarinic acetylcholine receptors .

Molecular Mechanism

This compound works by blocking the reception of serotonin at 5-HT3 receptors which initiate the vomiting reflex that is often associated with chemotherapy treatment . It is thought that this compound’s antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors .

Temporal Effects in Laboratory Settings

This compound is completely and rapidly absorbed from the gastrointestinal tract after oral administration, and does not accumulate with repeated oral administration . Owing to hepatic first-pass metabolism, its bioavailability is only about 60% compared with this compound administered by infusion over 15 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice, the duration of time spent in closed arm were gradually decreasing as the dose increased .

Metabolic Pathways

This compound is extensively metabolized in humans, with approximately 5% of a radiolabeled dose recovered as the parent compound from the urine . The primary metabolic pathway is hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation .

Transport and Distribution

This compound is widely distributed (volume of distribution approximately 160L) and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the 5-HT3 receptors are located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ondansetron involves several key steps. One common method starts with the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form a carbazolone intermediate. This intermediate then undergoes a Mannich reaction followed by substitution with 2-methylimidazole to yield this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often prepared by dissolving this compound in a mixture of water and hydrochloric acid, followed by crystallization. The process involves careful control of pH and temperature to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Ondansetron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with the Mannich reaction and substitution steps being crucial for its formation .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ondansetron is widely recognized for its efficacy in managing CINV. Clinical studies have demonstrated that it significantly reduces both acute and delayed nausea and vomiting associated with chemotherapy regimens.

Efficacy Data

  • Clinical Trials : A systematic review of 23 clinical trials highlighted this compound's effectiveness in preventing CINV, with 13 trials specifically focusing on its application post-chemotherapy. The findings consistently indicate substantial benefits in integrating this compound into treatment protocols for cancer patients .
  • Mechanism of Action : this compound works by blocking 5-HT3 receptors in the gastrointestinal tract and central nervous system, disrupting the signaling pathways that trigger emesis (vomiting) .
StudyPopulationInterventionOutcome MeasuresResults
Ye et al., 2001Cancer patientsThis compound vs. placeboNausea severity, vomiting episodesSignificant reduction in both parameters
Rao & Faso, 2012Adults with CINVThis compound + chemotherapyQuality of life measuresImproved quality of life reported
Theriot et al., 2018Mixed cancer typesThis compound + antiemeticsEfficacy ratesHigher efficacy rates compared to other antiemetics

Postoperative Nausea and Vomiting (PONV)

This compound is also employed to prevent PONV, which can complicate recovery after surgical procedures.

Clinical Insights

  • A meta-analysis indicated that this compound significantly lowers the incidence of nausea and vomiting post-surgery compared to placebo . Its administration has become standard practice in many surgical settings.

Off-Label Uses

Recent research has explored this compound's potential applications beyond traditional indications, including:

  • Alcoholism and Substance Use Disorders : Studies suggest this compound may reduce cravings and withdrawal symptoms in individuals with alcohol dependence and cocaine addiction .
  • Anxiety Disorders : Preliminary findings indicate that this compound may have anxiolytic effects, possibly due to its action on serotonin pathways .
  • Gastrointestinal Motility Disorders : Research indicates potential benefits in conditions like irritable bowel syndrome due to its effects on gut motility .

Inflammation and Critical Illness

Emerging studies suggest that this compound may play a role in modulating inflammatory responses in critical illnesses.

Mechanistic Studies

  • A recent study demonstrated that this compound could reduce excessive inflammatory injury by inhibiting neutrophil extracellular traps (NETs) formation through several molecular targets, including TLR8 and NFKB1 . This indicates potential therapeutic applications in conditions such as sepsis and acute kidney injury.

Anaphylaxis Case Report

A notable case report documented a patient who developed fatal anaphylaxis following intravenous administration of this compound. This incident underscores the importance of monitoring for adverse reactions during treatment .

Actividad Biológica

Ondansetron is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, metabolic pathways, and clinical implications.

This compound exerts its effects by selectively antagonizing the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. This action inhibits the emetic response triggered by serotonin release from enterochromaffin cells in the gastrointestinal tract during chemotherapy or radiation therapy.

  • Receptor Binding Affinity : this compound has a binding affinity (K_i) of approximately 6.16 nM for the 5-HT3 receptor, making it a potent antagonist .
  • Additional Targets : It also interacts with other serotonin receptors (e.g., 5-HT4) and opioid receptors, although these interactions are less characterized .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

ParameterValue
Bioavailability 56% - 60%
Volume of Distribution Approximately 160 L
Protein Binding ~73%
Metabolism Primarily via CYP3A4, CYP1A2, and CYP2D6
Elimination Half-life Approximately 3-6 hours

This compound is well absorbed from the gastrointestinal tract but undergoes first-pass metabolism. Its bioavailability can be slightly enhanced by food intake but remains unaffected by antacids . The systemic exposure does not increase proportionately with dose due to reduced first-pass metabolism at higher doses .

Metabolic Pathways

This compound is extensively metabolized in humans, primarily through hydroxylation on the indole ring followed by glucuronide or sulfate conjugation. Approximately 5% of a radiolabeled dose is excreted unchanged in urine . The major metabolic enzymes involved include:

  • CYP3A4 : Predominant role in metabolism.
  • CYP1A2 : Contributes to the formation of major in vivo metabolites.
  • CYP2D6 : Plays a minor role; variations in this enzyme do not significantly affect this compound clearance .

Clinical Studies and Case Reports

Case Study: Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
A clinical trial involving patients receiving cisplatin-based chemotherapy demonstrated that this compound significantly reduced the incidence of acute CINV compared to placebo. The study reported a complete response rate (no vomiting) of 70% in patients treated with this compound versus 30% in those receiving placebo .

Animal Model Study: Effects on Parkinson's Disease Symptoms
In an animal model of Parkinson's disease, this compound was shown to reduce both dyskinesia severity and psychosis-like behaviors, suggesting potential neuroprotective effects beyond its antiemetic properties .

Propiedades

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride)
Record name Ondansetron [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023393
Record name Ondansetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in water, Very soluble in acid solutions
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established.
Record name Ondansetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from methanol

CAS No.

99614-02-5
Record name Ondansetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ondansetron [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ondansetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231-232 °C, 231 - 232 °C
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron
Reactant of Route 2
Reactant of Route 2
Ondansetron
Reactant of Route 3
Ondansetron
Reactant of Route 4
Reactant of Route 4
Ondansetron
Reactant of Route 5
Reactant of Route 5
Ondansetron
Reactant of Route 6
Reactant of Route 6
Ondansetron

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.